Cas no 2648921-09-7 ((2R)-2-2-({(9H-fluoren-9-yl)methoxycarbonyl}amino)-2-methylpentanamidopropanoic acid)

(2R)-2-2-({(9H-fluoren-9-yl)methoxycarbonyl}amino)-2-methylpentanamidopropanoic acid structure
2648921-09-7 structure
商品名:(2R)-2-2-({(9H-fluoren-9-yl)methoxycarbonyl}amino)-2-methylpentanamidopropanoic acid
CAS番号:2648921-09-7
MF:C24H28N2O5
メガワット:424.489526748657
CID:6051290
PubChem ID:165747340

(2R)-2-2-({(9H-fluoren-9-yl)methoxycarbonyl}amino)-2-methylpentanamidopropanoic acid 化学的及び物理的性質

名前と識別子

    • (2R)-2-2-({(9H-fluoren-9-yl)methoxycarbonyl}amino)-2-methylpentanamidopropanoic acid
    • 2648921-09-7
    • EN300-1502647
    • (2R)-2-[2-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)-2-methylpentanamido]propanoic acid
    • インチ: 1S/C24H28N2O5/c1-4-13-24(3,22(29)25-15(2)21(27)28)26-23(30)31-14-20-18-11-7-5-9-16(18)17-10-6-8-12-19(17)20/h5-12,15,20H,4,13-14H2,1-3H3,(H,25,29)(H,26,30)(H,27,28)/t15-,24?/m1/s1
    • InChIKey: WXNAGWQJZPRAGN-GZAIGYLVSA-N
    • ほほえんだ: O(C(NC(C(N[C@@H](C(=O)O)C)=O)(C)CCC)=O)CC1C2C=CC=CC=2C2C=CC=CC1=2

計算された属性

  • せいみつぶんしりょう: 424.19982200g/mol
  • どういたいしつりょう: 424.19982200g/mol
  • 同位体原子数: 0
  • 水素結合ドナー数: 3
  • 水素結合受容体数: 5
  • 重原子数: 31
  • 回転可能化学結合数: 9
  • 複雑さ: 646
  • 共有結合ユニット数: 1
  • 原子立体中心数の決定: 1
  • 不確定原子立体中心数: 1
  • 化学結合立体中心数の決定: 0
  • 不確定化学結合立体中心数: 0
  • トポロジー分子極性表面積: 105Ų
  • 疎水性パラメータ計算基準値(XlogP): 3.9

(2R)-2-2-({(9H-fluoren-9-yl)methoxycarbonyl}amino)-2-methylpentanamidopropanoic acid 価格詳細 >>

エンタープライズ No. 商品名 Cas No. 清らかである 仕様 価格 更新日時 問い合わせ
Enamine
EN300-1502647-10000mg
(2R)-2-[2-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)-2-methylpentanamido]propanoic acid
2648921-09-7
10000mg
$10464.0 2023-09-27
Enamine
EN300-1502647-1000mg
(2R)-2-[2-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)-2-methylpentanamido]propanoic acid
2648921-09-7
1000mg
$2433.0 2023-09-27
Enamine
EN300-1502647-0.5g
(2R)-2-[2-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)-2-methylpentanamido]propanoic acid
2648921-09-7
0.5g
$2336.0 2023-06-05
Enamine
EN300-1502647-5.0g
(2R)-2-[2-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)-2-methylpentanamido]propanoic acid
2648921-09-7
5g
$7058.0 2023-06-05
Enamine
EN300-1502647-50mg
(2R)-2-[2-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)-2-methylpentanamido]propanoic acid
2648921-09-7
50mg
$2044.0 2023-09-27
Enamine
EN300-1502647-500mg
(2R)-2-[2-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)-2-methylpentanamido]propanoic acid
2648921-09-7
500mg
$2336.0 2023-09-27
Enamine
EN300-1502647-100mg
(2R)-2-[2-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)-2-methylpentanamido]propanoic acid
2648921-09-7
100mg
$2142.0 2023-09-27
Enamine
EN300-1502647-10.0g
(2R)-2-[2-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)-2-methylpentanamido]propanoic acid
2648921-09-7
10g
$10464.0 2023-06-05
Enamine
EN300-1502647-0.05g
(2R)-2-[2-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)-2-methylpentanamido]propanoic acid
2648921-09-7
0.05g
$2044.0 2023-06-05
Enamine
EN300-1502647-1.0g
(2R)-2-[2-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)-2-methylpentanamido]propanoic acid
2648921-09-7
1g
$2433.0 2023-06-05

(2R)-2-2-({(9H-fluoren-9-yl)methoxycarbonyl}amino)-2-methylpentanamidopropanoic acid 関連文献

(2R)-2-2-({(9H-fluoren-9-yl)methoxycarbonyl}amino)-2-methylpentanamidopropanoic acidに関する追加情報

Introduction to (2R)-2-2-({(9H-fluoren-9-yl)methoxycarbonyl}amino)-2-methylpentanamidopropanoic Acid (CAS No. 2648921-09-7)

(2R)-2-2-({(9H-fluoren-9-yl)methoxycarbonyl}amino)-2-methylpentanamidopropanoic acid is a specialized organic compound that has garnered significant attention in the field of pharmaceutical chemistry and biomedicine. This compound, identified by its CAS number 2648921-09-7, represents a novel synthetic entity with potential applications in drug development and therapeutic interventions. The intricate molecular structure of this compound, characterized by its complex amino acid derivative and fluorene-based moiety, positions it as a candidate for further exploration in medicinal chemistry.

The< strong>molecular architecture of (2R)-2-2-({(9H-fluoren-9-yl)methoxycarbonyl}amino)-2-methylpentanamidopropanoic acid incorporates several key functional groups that contribute to its unique chemical properties. The presence of a fluorene ring, known for its stability and fluorescence characteristics, alongside the< strong>methoxycarbonyl group, enhances the compound's reactivity and potential biological activity. These features make it an attractive scaffold for designing molecules with specific pharmacological targets.

In recent years, there has been a growing interest in the development of< strong>fluorene-based derivatives due to their versatile applications in pharmaceuticals and materials science. The fluorene moiety, in particular, has been extensively studied for its ability to enhance the solubility and bioavailability of drug molecules. This has led to its incorporation into various therapeutic agents, including anticancer and anti-inflammatory drugs. The< strong>9H-fluoren-9-yl substituent in (2R)-2-2-({(9H-fluoren-9-yl)methoxycarbonyl}amino)-2-methylpentanamidopropanoic acid leverages these properties, making it a promising candidate for further investigation.

The< strong>methoxycarbonyl group in the compound's structure also plays a crucial role in its chemical behavior. This group is often used in peptide synthesis and drug development due to its ability to protect amino groups during synthetic processes. Additionally, the methoxycarbonyl group can enhance the stability of the molecule, making it more suitable for long-term storage and transportation. These characteristics are particularly important in pharmaceutical applications where maintaining the integrity of active ingredients is essential.

The synthesis of (2R)-2-2-({(9H-fluoren-9-yl)methoxycarbonyl}amino)-2-methylpentanamidopropanoic acid involves a multi-step process that requires precise control over reaction conditions. The use of advanced synthetic techniques ensures the high yield and purity of the final product. This compound's synthesis is an example of the sophisticated methodologies employed in modern pharmaceutical chemistry, where each step is carefully optimized to achieve the desired molecular structure.

In terms of biological activity, (2R)-2-2-({(9H-fluoren-9-yl)methoxycarbonyl}amino)-2-methylpentanamidopropanoic acid has shown potential in preclinical studies as a lead compound for further drug development. Its unique structure suggests that it may interact with biological targets in novel ways, offering new opportunities for therapeutic intervention. Researchers are particularly interested in exploring its potential as an< strong>antimicrobial agent, given the increasing prevalence of drug-resistant pathogens worldwide.

The< strong>pharmacokinetic properties of this compound are also under investigation. Understanding how the body processes and eliminates such molecules is crucial for developing effective drugs. Initial studies suggest that (2R)-2-2-({(9H-fluoren-9-yl)methoxycarbonyl}amino)-2-methylpentanamidopropanoic acid exhibits favorable pharmacokinetic profiles, which could make it suitable for oral administration and repeated dosing regimens.

The< strong>fluorene-based moiety's ability to emit fluorescence has opened up new avenues for using this compound in diagnostic applications. Fluorescent probes are widely used in medical imaging techniques due to their high sensitivity and specificity. By leveraging the fluorescence properties of fluorene, researchers aim to develop novel diagnostic tools that can detect diseases at early stages with greater accuracy.

The< strong>molecular recognition capabilities of (2R)-2-2-({(9H-fluoren-9-yl)methoxycarbonyl}amino)-2-methylpentanamidopropanoic acid are another area of interest. Its complex structure allows it to interact with specific biological targets, making it a potential candidate for designing targeted therapies. This property is particularly valuable in oncology research, where precision targeting of cancer cells is essential for effective treatment.

In conclusion, (2R)-2-2-({(9H-fluoren-9-ylmethoxycarbonyl}amino)- ound pentan amido propan oic acid (CAS No.< strong>26489 21 - 09 - 7) represents a significant advancement in pharmaceutical chemistry and biomedicine. Its unique molecular structure, characterized by fluorene and methoxycarbonyl groups, positions it as a promising candidate for further research and development. The compound's potential applications in drug design, diagnostics, and therapeutic interventions highlight its importance as a valuable asset in modern medicine.

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